PP121

Übersicht

Beschreibung

PP-121 is a multi-targeted inhibitor known for its potent activity against several receptor tyrosine kinases and phosphoinositide 3-kinase family kinases. It has shown significant inhibitory effects on platelet-derived growth factor receptor, hematopoietic cell kinase, mammalian target of rapamycin, vascular endothelial growth factor receptor 2, proto-oncogene tyrosine-protein kinase Src, and Abelson murine leukemia viral oncogene homolog 1 .

Wirkmechanismus

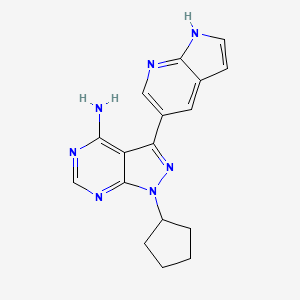

PP121, also known as “1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is a multi-targeted kinase inhibitor .

Target of Action

this compound primarily targets several kinases, including mTOR, DNK-PK, VEGFR2, Src, and PDGFR . These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and survival .

Mode of Action

this compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .

Biochemical Pathways

this compound affects several biochemical pathways. It inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and growth . It also downregulates the mitogen-activated protein kinase (MAPK) pathway, which plays a role in various cellular functions, including cell proliferation, differentiation, and migration .

Pharmacokinetics

It’s known that the compound’s efficacy can be influenced by its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

this compound has been shown to have anti-inflammatory and anti-contractile effects in asthma treatment . It relieves asthmatic pathological features, including airway hyperresponsiveness, systematic inflammation, and mucus secretion, via downregulation of inflammatory factors, mucins, and the MAPK/Akt signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to inhibit NSCLC migratory invasion in an astrocytic environment . .

Biochemische Analyse

Biochemical Properties

PP121 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit calcium mobilization by switching certain ion channels . These include L-type voltage-dependent Ca2+ channels (L-VDCCs), nonselective cation channels (NSCCs), transient receptor potential channels (TRPCs), Na+/Ca2+ exchangers (NCXs), and K+ channels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by downregulating inflammatory factors, mucins, and the mitogen-activated protein kinase (MAPK)/Akt signaling pathway . This leads to the relief of asthmatic pathological features, including airway hyperresponsiveness, systematic inflammation, and mucus secretion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways in cells , which can stop viral replication at concentrations that are nontoxic to cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been observed that this compound can relieve typical pathological signs in an asthma mouse model .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PP-121 beinhaltet die Bildung eines Pyrazolylpyridin-Skeletts. Die wichtigsten Schritte sind:

Bildung des Pyrazolrings: Dies beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen.

Bildung des Pyridinrings: Dieser Schritt beinhaltet den Aufbau des Pyridinrings durch eine Reihe von Reaktionen, einschließlich Kondensation und Cyclisierung.

Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des Pyrazol- und Pyridinrings zur Bildung des Pyrazolylpyridin-Skeletts.

Industrielle Produktionsverfahren

Die industrielle Produktion von PP-121 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

PP-121 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: PP-121 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: PP-121 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung hydroxylierter Derivate führen, während die Reduktion deoxygenierte Produkte liefern kann .

Analyse Chemischer Reaktionen

PP-121 undergoes various chemical reactions, including:

Oxidation: PP-121 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: PP-121 can undergo substitution reactions where specific functional groups are replaced with others

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

PP-121 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: Wird in der Zellbiologie eingesetzt, um die Rolle von Kinasen bei Zellproliferation, Differenzierung und Apoptose zu untersuchen.

Medizin: Wird als potenzielles Therapeutikum zur Behandlung von Krebs untersucht, da es mehrere Kinasen hemmen kann, die an Tumorwachstum und Überleben beteiligt sind.

Industrie: Wird bei der Entwicklung von Kinaseinhibitoren und anderen pharmazeutischen Wirkstoffen eingesetzt

Wirkmechanismus

PP-121 übt seine Wirkung aus, indem es mehrere Rezeptortyrosinkinasen und Phosphoinositid-3-Kinase-Familienkinasen hemmt. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert so ihre Aktivierung und die anschließende Signalübertragung nachgeschaltet. Diese Hemmung führt zur Unterdrückung der Zellproliferation, Induktion der Apoptose und Hemmung der Angiogenese .

Vergleich Mit ähnlichen Verbindungen

PP-121 ist einzigartig aufgrund seines multi-target-Hemmungsprofils. Ähnliche Verbindungen sind:

Imatinib: Hemmt Bcr-Abl, den Plättchen-Wachstumsfaktor-Rezeptor und c-Kit.

Sunitinib: Zielt auf den vaskulären endothelialen Wachstumsfaktor-Rezeptor, den Plättchen-Wachstumsfaktor-Rezeptor und c-Kit.

Sorafenib: Hemmt den vaskulären endothelialen Wachstumsfaktor-Rezeptor, den Plättchen-Wachstumsfaktor-Rezeptor und Raf-Kinasen

PP-121 zeichnet sich durch seine breitere Palette an Zielmolekülen und seine höhere Potenz gegenüber bestimmten Kinasen aus .

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXTLZYXZNATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648002 | |

| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092788-83-4 | |

| Record name | PP-121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092788834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PP-121 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1092788-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PP-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9VB06146 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PP121 exhibits inhibitory activity against multiple kinases, including mTOR, RET, and VEGFR2. [, , , ] This multi-targeted approach distinguishes it from more selective kinase inhibitors.

- mTOR inhibition: By inhibiting mTOR, this compound disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. This mechanism contributes to its anticancer activity, particularly in ovarian cancer. [, ]

- RET inhibition: this compound's ability to inhibit RET, a receptor tyrosine kinase, presents a potential therapeutic approach for treating medullary thyroid carcinoma (MTC). RET signaling plays a crucial role in MTC development and progression. []

- VEGFR2 inhibition: this compound's inhibitory effect on VEGFR2, a key regulator of angiogenesis, adds another layer to its anticancer activity. By suppressing VEGFR2, this compound can potentially limit tumor growth by disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen. []

ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into its material compatibility or stability under various conditions beyond biological contexts.

A: this compound is a kinase inhibitor, meaning it binds to and inhibits the catalytic activity of specific kinases. [, , ] It is not a catalyst itself. Its applications stem from its ability to disrupt kinase-mediated signaling pathways, making it a potential therapeutic agent for diseases like cancer.

ANone: The provided research does not offer specific insights into the SAR of this compound. Further research is needed to understand how modifications to its structure might affect its activity, potency, and selectivity.

A: The provided research papers focus primarily on in vitro and preclinical in vivo studies, with limited information on the detailed PK/PD profile of this compound. While one study mentions this compound inhibiting ovarian cancer metastasis and reducing tumor growth in an in vivo model, specific details regarding absorption, distribution, metabolism, and excretion (ADME) were not elaborated upon. []

ANone: Several studies demonstrate the anticancer potential of this compound using both in vitro and in vivo models:

- Ovarian cancer: this compound effectively inhibits ovarian cancer cell adhesion, invasion, and proliferation in vitro. [] In mouse models, it prevents ovarian cancer metastasis, prolongs survival, and reduces tumor growth. []

- Prostate cancer: Computational modeling identified this compound as a potential therapeutic for metastatic, castration-resistant prostate cancer (mCRPC). [, ] In vitro and in vivo studies confirmed its ability to suppress CRPC growth. [] Interestingly, combining this compound with docetaxel, a standard chemotherapy drug, significantly enhanced tumor reduction and survival in a mouse model of bone metastatic CRPC, surpassing the efficacy of docetaxel alone. []

- Non-small cell lung cancer (NSCLC): this compound exhibited antitumorigenic effects in NSCLC cell lines and patient-derived xenograft models. [] It downregulated pharmacodynamic targets and demonstrated potential to overcome resistance mechanisms associated with EGFR mutations and MET amplifications, both known to contribute to tyrosine kinase inhibitor resistance in NSCLC. []

A: While the provided research does not delve into specific resistance mechanisms to this compound, one study highlights a crucial observation in prostate cancer. [] While this compound effectively suppressed CRPC growth in subcutaneous models, resistance emerged in bone metastases. [] Combining this compound with docetaxel successfully overcame this resistance, indicating the potential for combination therapies to combat acquired resistance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.